1-(2-Fluoro-5-methylphenyl)piperidin-3-amine
Description
Properties
IUPAC Name |
1-(2-fluoro-5-methylphenyl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-9-4-5-11(13)12(7-9)15-6-2-3-10(14)8-15/h4-5,7,10H,2-3,6,8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRYAKLAVSLUNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Literature review of 2-fluoro-5-methylphenyl piperidine derivatives
An In-depth Technical Guide to 2-Fluoro-5-methylphenyl Piperidine Derivatives: Synthesis, Pharmacology, and Therapeutic Prospects
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous pharmaceuticals and natural alkaloids.[1] When functionalized with a 2-fluoro-5-methylphenyl group, this core structure gives rise to a class of compounds with significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. The strategic incorporation of a fluorine atom often enhances crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity for target proteins.[2][3][4][5] This guide provides a comprehensive review of 2-fluoro-5-methylphenyl piperidine derivatives, detailing synthetic methodologies, exploring their pharmacological interactions with key biological targets, elucidating structure-activity relationships, and discussing their promising future in drug development.
Introduction: A Privileged Scaffold Enhanced by Fluorination
The six-membered piperidine heterocycle is a recurring motif in a vast array of FDA-approved drugs, including treatments for neurological disorders, cancer, and infectious diseases.[1][6] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow it to engage in precise interactions with biological targets. The true power of this scaffold, however, lies in its capacity for chemical modification.
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles.[5] The C-F bond's high strength can block metabolic attack at specific positions, while fluorine's electronegativity can modulate the pKa of nearby functional groups and lead to more potent interactions with protein targets.[3][4]
The 2-fluoro-5-methylphenyl substituent combines these benefits with a specific substitution pattern that has proven effective for targeting a range of receptors and enzymes. This guide will deconstruct the chemistry and biology of these derivatives, offering field-proven insights for researchers and drug development professionals.
Core Synthetic Strategies
The synthesis of 2-fluoro-5-methylphenyl piperidine derivatives can be logically divided into two primary phases: the formation of the core piperidine ring and the subsequent attachment of the N-aryl moiety.
Assembly of the Piperidine Core
Multiple robust methods exist for constructing the piperidine skeleton. The choice of method is often dictated by the desired substitution pattern on the ring.
-
Catalytic Hydrogenation of Pyridines: This is a direct and efficient route to the saturated piperidine core.[1] Fluorinated pyridines can be hydrogenated to yield all-cis-fluorinated piperidines, a valuable strategy for creating specific stereoisomers.[1] The choice of catalyst (e.g., Rhodium, Palladium, Platinum) is critical for achieving high yield and chemoselectivity, especially when other reducible functional groups are present.[1]
-
Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to building molecular complexity in a single step. The Petrenko-Kritschenko piperidone synthesis, for instance, condenses an aldehyde, a β-dicarbonyl compound, and an amine to form a substituted 4-piperidone, which can be further modified.[7]
Caption: Key strategies for constructing the piperidine ring.
N-Arylation: The Buchwald-Hartwig Amination
The crucial carbon-nitrogen bond connecting the piperidine ring to the 2-fluoro-5-methylphenyl group is most commonly forged using the Palladium-catalyzed Buchwald-Hartwig amination.[7] This cross-coupling reaction is a cornerstone of modern medicinal chemistry due to its exceptional reliability, broad substrate scope, and tolerance of diverse functional groups.
Causality Behind the Method: The power of the Buchwald-Hartwig reaction lies in its catalytic cycle. Palladium(0) undergoes oxidative addition into the aryl halide (e.g., 1-bromo-2-fluoro-5-methylbenzene). The resulting Pd(II) complex then coordinates with the piperidine nitrogen. Subsequent reductive elimination forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to repeat. The choice of phosphine ligand is critical as it modulates the catalyst's stability and reactivity.
Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig N-Arylation
This is a representative protocol and must be adapted for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add the piperidine derivative (1.0 eq.), 1-bromo-2-fluoro-5-methylbenzene (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand like XantPhos (4-10 mol%).
-
Solvent and Base: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (1.4 eq.), followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture, typically to 80-110 °C, and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final 2-fluoro-5-methylphenyl piperidine derivative.
Pharmacological Profile and Biological Targets
Derivatives of this scaffold have been investigated for their activity against a range of biological targets, primarily centered on CNS receptors and key enzymes involved in cell signaling.
Central Nervous System (CNS) Targets
The structural features of these piperidine derivatives make them well-suited to interact with aminergic G protein-coupled receptors (GPCRs), which are critical targets for treating psychiatric and neurological disorders.[8]
-
Dopamine Receptors (D₂/D₃/D₄): Dopamine receptors are the primary targets for antipsychotic medications used to treat schizophrenia.[9] They are also implicated in Parkinson's disease and addiction.[10] Several studies have shown that arylpiperidine and arylpiperazine derivatives exhibit high affinity for D₂-like receptors.[9][10] The specific substitution on the phenyl ring is crucial for achieving high affinity and selectivity. For instance, ortho-substituents on the aryl ring of related arylpiperazine systems are often preferred for potent D₂ receptor binding.[11]
-
Serotonin Receptors (5-HT₁ₐ/5-HT₂ₐ): These receptors are key targets for antidepressants and atypical antipsychotics.[12] Multi-target ligands that act on both dopamine and serotonin receptors can offer a broader therapeutic effect, addressing both positive and negative symptoms of schizophrenia.[11]
Caption: Simplified D2 receptor signaling pathway and antagonist action.
Table 1: Representative Binding Affinities (Kᵢ, nM) at CNS Receptors
| Compound Reference | Scaffold Type | D₂ Receptor | D₃ Receptor | D₄ Receptor | 5-HT₁ₐ Receptor | 5-HT₂ₐ Receptor |
| Phenylpiperazine Analog[9] | Dansyl-labeled Phenylpiperazine | 0.44 | 0.29 | - | >10,000 | - |
| Indazole-Piperazine 10[12] | Indazole-Piperazine | 1.8 | 155 | - | 1.2 | 2.4 |
| Indazole-Piperazine 11[12] | Indazole-Piperazine | 0.8 | 102 | - | 1.5 | 1.1 |
| Piperidine 8[10] | 4-Benzylpiperidine | >10,000 | 1,480 | 2.5 | - | - |
Note: Data is for structurally related compounds to illustrate target engagement. Kᵢ values for exact 2-fluoro-5-methylphenyl derivatives may vary.
Enzymatic Inhibition
Beyond GPCRs, the piperidine scaffold has been incorporated into inhibitors of several enzyme classes.
-
Farnesyltransferase (FTase): FTase is an enzyme involved in post-translational modification of proteins, including Ras, which is implicated in cancer cell signaling. Piperidine derivatives have been developed as potent FTase inhibitors.[13]
-
Monoamine Oxidase (MAO): MAO inhibitors are used as antidepressants and for treating Parkinson's disease. The piperidine scaffold is a component of molecules designed for MAO inhibition.[7][8]
-
Autotaxin (ATX): ATX is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in inflammation and cancer. Piperidine and piperazine derivatives have been patented as ATX inhibitors.[14]
Table 2: Representative Enzyme Inhibitory Activities (IC₅₀, nM)
| Compound Reference | Target Enzyme | Scaffold Type | IC₅₀ (nM) |
| Compound 8[13] | Farnesyltransferase | Substituted Piperidine | 3.7 |
| Compound 21[13] | Farnesyltransferase | Substituted Piperidine | 8.2 |
| MAGL Inhibitor 28 | Monoacylglycerol Lipase | Benzylpiperidine | 37 |
| MAGL Inhibitor 29 | Benzylpiperazine | Benzylpiperazine | 23 |
Structure-Activity Relationships (SAR)
The biological activity of these derivatives is highly sensitive to their chemical structure. SAR studies help explain the causality behind why certain structural features lead to enhanced potency or selectivity.
-
Importance of the N-Aryl Substituent: The 2-fluoro and 5-methyl groups are critical. The fluorine atom at the 2-position can enhance binding affinity through favorable electrostatic interactions and increase metabolic stability by blocking ortho-hydroxylation. Its position is often more important than the type of halogen; for example, in one series of FTase inhibitors, a 2-bromo substitution was three times more potent than a 3-bromo substitution.[13]
-
Piperidine Ring Substitution: Modifications to the piperidine ring itself have a profound impact. For instance, reducing a double bond within the ring of an FTase inhibitor increased its potency more than tenfold (from IC₅₀ = 45 nM to 3.7 nM).[13]
-
Stereochemistry: The stereochemistry of substituents on the piperidine ring is often crucial for activity, as biological targets are chiral. Different enantiomers can have vastly different binding affinities and functional activities.
Caption: Key SAR drivers for the 2-fluoro-5-methylphenyl piperidine scaffold.
Therapeutic Potential and Future Directions
The accumulated evidence strongly suggests that 2-fluoro-5-methylphenyl piperidine derivatives are a rich source of potential therapeutics.
-
Promising Applications:
-
Schizophrenia and Psychosis: The potent, multi-target activity at dopamine and serotonin receptors makes this class highly attractive for the development of novel antipsychotics with potentially improved side-effect profiles.[11][12]
-
Neurodegenerative Diseases: Targeting dopamine receptors is a validated strategy for Parkinson's disease.[10] Furthermore, related piperazine derivatives have been investigated for their neuroprotective effects in models of Alzheimer's disease.[15][16]
-
Oncology: The inhibition of key enzymes like FTase and ATX points to potential applications in various cancers.[13][14]
-
-
Future Directions:
-
Selectivity Profiling: Future work should focus on designing derivatives with high selectivity for a specific receptor subtype (e.g., D₃ vs. D₂) to minimize off-target effects.
-
Pharmacokinetic Optimization: Systematic studies are needed to optimize properties like solubility, membrane permeability, and blood-brain barrier penetration, which are critical for CNS drugs.
-
Exploration of New Targets: The versatility of the scaffold should be leveraged to explore its potential against other target classes, such as ion channels or other enzyme families.
-
Conclusion
The 2-fluoro-5-methylphenyl piperidine scaffold represents a highly validated and versatile platform for modern drug discovery. The combination of a privileged heterocyclic core with the strategic placement of fluorine provides a powerful framework for developing potent and selective modulators of key biological targets. Through robust synthetic strategies like the Buchwald-Hartwig amination and a deep understanding of the structure-activity relationships that govern their interactions with CNS receptors and enzymes, these compounds hold significant promise for addressing unmet medical needs in psychiatry, neurology, and oncology.
References
- 1-(2-Fluoro-5-methylphenyl)piperidin-2-one | Benchchem. (URL: )
- Piperidine and piperazine derivatives as autotaxin inhibitors.
-
Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (URL: [Link])
-
The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. ResearchGate. (URL: [Link])
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. ARPI. (URL: [Link])
-
Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. (URL: [Link])
-
Synthesis and crystal structures of five fluorinated diphenidine derivatives. NTU > IRep. (URL: [Link])
-
Structure–activity relationship of piperidine derivatives with... ResearchGate. (URL: [Link])
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. (URL: [Link])
-
Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC. (URL: [Link])
- Piperidine derivative and process for preparing the same.
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. (URL: [Link])
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])
-
Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PMC. (URL: [Link])
-
N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. (URL: [Link])
-
PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS. European Patent Office - EP 4559915 A1 - EPO. (URL: [Link])
-
Structure activity relationship of piperidine derivatives. ResearchGate. (URL: [Link])
- N-[(2'r)-2'-deoxy-2'-fluoro-2'-methyl-p-phenyl-5'-uridylyl]-l-alanine 1-methylethyl ester and process for its production.
-
Fluorescent ligands for dopamine D2/D3 receptors - PMC. NIH. (URL: [Link])
-
Structure Activity Relationships. Drug Design Org. (URL: [Link])
-
Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Taylor & Francis. (URL: [Link])
-
Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. (URL: [Link])
-
Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC. (URL: [Link])
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. (URL: [Link])
-
Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers. (URL: [Link])
-
Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. ResearchGate. (URL: [Link])
-
(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. (URL: [Link])
-
Discovery of 6‑Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}‑N‑methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Figshare. (URL: [Link])
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Semantic Scholar. (URL: [Link])
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 1-(2-Fluoro-5-methylphenyl)piperidin-2-one | Benchchem [benchchem.com]
- 8. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 9. Fluorescent ligands for dopamine D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. WO2010115491A2 - Piperidine and piperazine derivatives as autotaxin inhibitors - Google Patents [patents.google.com]
- 15. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice [mdpi.com]
A Guide to the 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine Scaffold: Synthesis, Properties, and Medicinal Chemistry Applications
Executive Summary: The piperidine ring is one of the most prevalent saturated N-heterocyclic scaffolds in modern pharmaceuticals, prized for its favorable physicochemical and pharmacokinetic properties.[1][2][3] When combined with a strategically substituted aromatic moiety, it forms a versatile and highly "privileged" core structure for drug discovery. This technical guide provides an in-depth analysis of the 1-(2-fluoro-5-methylphenyl)piperidin-3-amine scaffold, a key building block for developing novel therapeutics. We will explore its structural rationale, robust synthetic pathways, key points of diversification for structure-activity relationship (SAR) studies, and its application in developing agents for a range of biological targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
The 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine Core: A Structural Overview
The power of the 1-(2-fluoro-5-methylphenyl)piperidin-3-amine scaffold lies in the synergistic contribution of its three key components. The strategic combination of these fragments provides a three-dimensional structure with tunable properties, making it an ideal starting point for library synthesis and lead optimization.
-
The Piperidine Ring: This saturated heterocycle serves as a non-planar, conformationally flexible anchor. Its presence generally enhances water solubility and improves ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to purely carbocyclic analogs.[2]
-
The 3-Amino Group: This primary amine is a critical functional handle. It acts as a key hydrogen bond donor and a nucleophilic center, allowing for straightforward derivatization to explore interactions with biological targets and modulate physicochemical properties.
-
The 2-Fluoro-5-methylphenyl Moiety: This N-aryl substituent is not merely a bulky group; it is electronically optimized. The fluorine atom, a common bioisostere for hydrogen, serves multiple purposes in drug design.[4][5] Its electron-withdrawing nature can modulate the basicity (pKa) of the piperidine nitrogen, which is crucial for controlling target engagement and avoiding off-target effects like hERG channel binding.[1] Furthermore, the C-F bond can enhance metabolic stability by blocking potential sites of oxidative metabolism.[5][6] The methyl group provides a lipophilic contact point and can influence the orientation of the phenyl ring relative to the piperidine core.
Synthetic Strategies and Protocols
The synthesis of this scaffold can be approached through several reliable and scalable methods common in modern medicinal chemistry. A convergent strategy, where the N-aryl bond is formed followed by the introduction of the 3-amino group, is often preferred. The following workflow outlines a robust pathway starting from commercially available precursors.
Protocol 2.1: Synthesis of 1-(2-Fluoro-5-methylphenyl)piperidin-3-one
This step employs a palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination, which is a cornerstone for forming C-N bonds.[7]
-
Reaction Setup: To an oven-dried flask, add piperidin-3-one hydrochloride (1.0 eq), 1-bromo-2-fluoro-5-methylbenzene (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).
-
Solvent and Base: Add a strong, non-nucleophilic base such as sodium tert-butoxide (2.5 eq) and an anhydrous solvent like toluene or dioxane.
-
Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired N-aryl piperidin-3-one intermediate.
Protocol 2.2: Synthesis of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine
The final step involves the conversion of the ketone to the primary amine. This is commonly achieved via reductive amination, often proceeding through an oxime intermediate for efficient conversion to a primary amine.
-
Oxime Formation: Dissolve the 1-(2-fluoro-5-methylphenyl)piperidin-3-one (1.0 eq) in ethanol or methanol. Add hydroxylamine hydrochloride (1.5 eq) and a base like pyridine or sodium acetate (2.0 eq). Stir the mixture at room temperature or with gentle heating until the ketone is fully consumed.
-
Reduction to Amine: The crude oxime can be isolated or used directly. For reduction, a variety of methods are effective. A common method is catalytic hydrogenation: dissolve the oxime in ethanol or acetic acid and subject it to a hydrogen atmosphere (50 psi) in the presence of a catalyst like Palladium on carbon (10 mol%).
-
Alternative Reduction: Alternatively, a chemical reduction using zinc dust in acetic acid or sodium borohydride with a nickel(II) chloride catalyst can be employed.
-
Workup and Purification: After the reduction is complete, filter off the catalyst (if used). Neutralize the solution with a base (e.g., NaOH solution) and extract the product with a suitable organic solvent like dichloromethane. Dry the combined organic layers, concentrate, and purify by chromatography or crystallization to afford the final 1-(2-fluoro-5-methylphenyl)piperidin-3-amine.
Role as a Medicinal Chemistry Scaffold: SAR and Applications
The true value of this scaffold is realized through its systematic modification to probe the chemical space around a biological target. The structure presents three primary vectors for diversification in structure-activity relationship (SAR) studies.
Case Study: Targeting Protein-Protein Interactions (MDM2 Inhibitors)
The development of inhibitors for the MDM2-p53 protein-protein interaction is a major goal in oncology. The spirooxindole scaffold has emerged as a potent inhibitor class. While not a direct derivative, the design principles are highly relevant. In potent MDM2 inhibitors, a fluorophenyl group is often used to occupy a key hydrophobic pocket, while a core heterocyclic structure (like piperidine or pyrrolidine) serves as the central scaffold.[8] The amine handle on our scaffold would be an ideal attachment point for groups designed to pick up additional interactions within the binding site, mimicking the carboxylic acid or other moieties used in known inhibitors.
Case Study: Enzyme Inhibitors (DPP-IV and DHFR)
The 3-aminopiperidine motif is a well-established pharmacophore in the design of enzyme inhibitors.
-
DPP-IV Inhibitors: Substituted 8-(3-aminopiperidin-1-yl)xanthines are patented as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in type 2 diabetes.[9] In these molecules, the 3-aminopiperidine moiety is crucial for binding to the S2 subsite of the enzyme. The N-aryl group (analogous to our 2-fluoro-5-methylphenyl group) occupies the S1 pocket, providing affinity and selectivity.
-
DHFR Inhibitors: Novel piperidine-derived thiosemicarbazones have been investigated as inhibitors of dihydrofolate reductase (DHFR), a target for antimicrobial and anticancer agents.[10] The synthetic route often involves reacting an N-substituted piperidine (like our core) with various thiosemicarbazides, showcasing the utility of the amine as a reactive handle for building out complex side chains.
Case Study: G-Protein Coupled Receptors (CGRP Antagonists)
Calcitonin gene-related peptide (CGRP) receptor antagonists are a modern class of drugs for treating migraine. Atogepant, an approved drug, features a piperidin-2-one ring with a 2,3,6-trifluorophenyl substituent.[4][6] The fluorinated phenyl group provides a high-affinity interaction with the receptor, while the piperidine core acts as the central scaffold.[6] This demonstrates the power of the fluorophenyl-piperidine combination in targeting GPCRs. The 3-amino group on our scaffold provides a versatile exit vector to attach the complex amide side chains characteristic of this drug class.
Representative SAR Data
The table below illustrates a hypothetical SAR exploration based on derivatizing the 3-amino group of the scaffold for a generic kinase target. The data, while illustrative, is based on common trends observed in medicinal chemistry.
| Compound ID | R¹ Modification at 3-Amino Group | Kinase IC₅₀ (nM) | Rationale for Change |
| SCAFFOLD-01 | -H (Primary Amine) | 1250 | Baseline activity of the core scaffold. |
| SCAFFOLD-02 | -C(O)CH₃ (Acetamide) | 550 | Acetyl cap can form a hydrogen bond with the hinge region. |
| SCAFFOLD-03 | -C(O)Ph (Benzamide) | 210 | Phenyl ring explores a nearby hydrophobic pocket. |
| SCAFFOLD-04 | -C(O)-(4-pyridyl) | 45 | Pyridyl nitrogen acts as an H-bond acceptor, improving potency. |
| SCAFFOLD-05 | -SO₂CH₃ (Methanesulfonamide) | 800 | Sulfonamide changes geometry and electronic properties. |
Future Outlook and Conclusion
The 1-(2-fluoro-5-methylphenyl)piperidin-3-amine scaffold represents a confluence of strategically chosen, well-validated pharmacophoric elements. Its robust and flexible synthesis allows for the rapid generation of diverse chemical libraries. The inherent properties of the fluorinated phenyl ring and the piperidine core provide a foundation with favorable ADME characteristics, while the 3-amino group serves as a perfect anchor for tailoring selectivity and potency against a wide array of biological targets.
From enzyme inhibitors to GPCR modulators and protein-protein interaction disruptors, this scaffold has demonstrated potential across multiple therapeutic areas. As drug discovery continues to evolve, particularly with the rise of new modalities like targeted protein degraders where similar amine-bearing heterocycles are used as E3 ligase handles[11], the utility of this versatile and powerful core is set to expand even further.
References
- US7176316B2 - Amino-piperidine derivatives - Google Patents.
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - PubMed . Available at: [Link]
- WO2021026803A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents - Google Patents.
- US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents.
-
Structure–activity relationship of piperidine derivatives with... - ResearchGate . Available at: [Link]
-
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors . Available at: [Link]
-
United States Patent (19) - Googleapis.com . Available at: [Link]
-
Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists - ResearchGate . Available at: [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK . Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed . Available at: [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - ARPI . Available at: [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - MDPI . Available at: [Link]
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI . Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . Available at: [Link]
-
Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC . Available at: [Link]
-
8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Patent US-8119648-B2 - PubChem . Available at: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) . Available at: [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016to 2022 - IRIS - Unipa . Available at: [Link]
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido - ACS Publications - American Chemical Society . Available at: [Link]
-
3-((3-fluoro-4-(4-(piperidin-4-ylmethyl)piperazin-1-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride . Available at: [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. iris.unipa.it [iris.unipa.it]
- 7. 1-(2-Fluoro-5-methylphenyl)piperidin-2-one | Benchchem [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Patent US-8119648-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisepeg.com [precisepeg.com]
An In-depth Technical Guide to the Safe Handling of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Approach to Safety with Novel Chemical Entities
Compound Identity and Structural Hazard Assessment
Chemical Name: 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine
Molecular Formula: C₁₂H₁₇FN₂
Structure:
Caption: Structural components of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine.
The primary directive for safe handling is to deconstruct the molecule into its known hazardous components.
-
Piperidine Core: The saturated heterocyclic piperidine ring is a well-characterized scaffold. Piperidine itself is a flammable liquid and is corrosive, capable of causing severe skin and eye burns.[1] It is also toxic upon contact with skin or if inhaled.[2] Its basic nitrogen atom makes it reactive with acids.[3]
-
2-Fluoro-5-methylphenyl Group: The presence of a fluorinated aromatic ring introduces specific hazards. Fluoro-aromatic compounds can be irritating to the skin and respiratory system.[4] A critical consideration is their behavior under thermal decomposition, which can release highly toxic and corrosive hydrogen fluoride gas.[4]
-
Primary Aromatic Amine Functionality: Primary aromatic amines as a class are noted for their potential toxicity.[5] They can be readily absorbed through the skin and may act as sensitizers.[5] While the amine in this specific molecule is attached to the aliphatic piperidine ring, its overall character within the larger N-aryl piperidine structure warrants caution typical for complex amines.
Predicted Hazard Profile
Based on the analysis of its structural components, a GHS-compliant hazard profile for 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine can be predicted. This proactive classification is essential for establishing appropriate handling protocols in the absence of specific experimental data.
| Hazard Class | Predicted Classification | Basis for Classification |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed, based on piperidine analogues.[1] |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin, a known hazard of piperidine.[1][2] |
| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled, based on piperidine and fluoro-aromatic hazards.[4] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns, a primary hazard of the piperidine scaffold.[1] |
| Serious Eye Damage | Category 1 | Causes serious eye damage, consistent with corrosive amines.[1] |
| Flammability | Not Classified | While the piperidine parent is flammable, this larger, solid amine is less likely to be a flammable liquid. However, it is combustible.[6] |
Predicted GHS Pictograms:
Signal Word: DANGER
Predicted Hazard Statements:
-
H302: Harmful if swallowed.
-
H311 + H331: Toxic in contact with skin or if inhaled.
-
H314: Causes severe skin burns and eye damage.
Engineering Controls and Personal Protective Equipment (PPE)
The principle of minimizing exposure is paramount.[7] Engineering controls are the first line of defense, supplemented by appropriate PPE.
Engineering Controls
All manipulations of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3] The work area should be equipped with an easily accessible safety shower and eyewash station.[8]
Personal Protective Equipment (PPE) Selection
A multi-layered approach to PPE is required. The selection process should follow a logical decision tree.
Caption: Decision workflow for selecting appropriate PPE.
-
Hand Protection: Due to the predicted dermal toxicity and corrosivity, robust hand protection is non-negotiable. For incidental contact, nitrile gloves are acceptable.[7] For direct handling or risk of splash, double gloving with a nitrile inner glove and a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber) is required.[1] Always inspect gloves for defects before use.
-
Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 or equivalent standards are mandatory at all times.[9] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Skin and Body Protection: A flame-retardant laboratory coat must be worn and kept fully buttoned.[1] Do not wear shorts or open-toed shoes in the laboratory.[11]
-
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. However, in the event of a large spill or failure of engineering controls, an air-purifying respirator with organic vapor cartridges should be used by trained emergency response personnel.[7]
Standard Operating Procedures: Handling and Storage
Safe Handling Protocol
-
Preparation: Before handling, ensure all necessary engineering controls and PPE are in place. Have spill cleanup materials readily available.
-
Weighing and Transfer: Conduct all transfers of solid material in a fume hood to avoid generating dust. Use spark-proof tools.[12]
-
Solution Preparation: When dissolving, add the compound slowly to the solvent. Be aware that reactions with acids can be exothermic.[3]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[3] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
End of Work: Securely close all containers.[13] Decontaminate the work area. Contaminated clothing should be removed immediately and laundered before reuse.[3]
Storage Requirements
Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area designated for toxic and corrosive chemicals.[13]
-
Container: Keep in the original, tightly sealed container.[13][14]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]
-
Temperature: Store at room temperature (15–25°C), away from direct sunlight and sources of heat or ignition.[15]
Emergency Procedures: A Validating System of Response
A self-validating safety protocol requires a clear, rehearsed emergency response plan.
Accidental Release
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Control: For small spills, trained personnel wearing appropriate PPE should absorb the material with an inert absorbent (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material and contaminated debris into a sealed, labeled container for hazardous waste disposal.[14]
-
Decontaminate: Clean the spill area thoroughly.
Exposure Response Flowchart
Caption: Emergency first-aid response for accidental exposure.
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin area with large amounts of water for at least 15 minutes.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Ingestion of corrosive materials can lead to perforation of the esophagus or stomach.[6]
Fire Fighting
-
Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[2] A water spray can be used to cool containers.[12]
-
Specific Hazards: The compound is combustible. Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[4][6] Vapors may form explosive mixtures with air if heated.
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[12]
Stability, Reactivity, and Disposal
-
Reactivity: The compound is stable under recommended storage conditions.[15] However, it may react exothermically with strong acids.[3] It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[3]
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and other sources of ignition.[3]
-
Hazardous Decomposition Products: Under fire conditions, expect the formation of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[4][6]
-
Disposal: This material must be disposed of as hazardous waste.[11] All disposals must be in accordance with local, regional, and national regulations. Do not empty into drains.[4] Contact a licensed professional waste disposal service.
References
- Ataman Kimya. (n.d.). PIPERIDINE.
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
- Biosynce. (2025, August 25). What is the stability of piperidine? - Blog.
- Biosynce. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.
- Jubilant Ingrevia. (n.d.). Piperidine Safety Data Sheet.
- Merck. (n.d.). SAFETY DATA SHEET - Piperidine.
- Alfa Aesar. (2015, July 2). SAFETY DATA SHEET - 3-Methylpiperidine.
- Fisher Scientific. (2011, June 17). SAFETY DATA SHEET - 2-Fluoro-5-methylpyridine.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
- Fisher Scientific. (2015, July 2). SAFETY DATA SHEET - 3-Methylpiperidine.
- Benchchem. (n.d.). 1-(2-Fluoro-5-methylphenyl)piperidin-2-one.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Aminopiperidine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Nitro-2-furaldehyde.
- TCI Chemicals. (2024, December 10). SAFETY DATA SHEET - 4-Amino-1-methylpiperidine.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- A. A. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
- Trent University. (n.d.). Safety in Chemistry Laboratories.
- Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS.
- Sigma-Aldrich. (2023, August 3). SAFETY DATA SHEET - Vanillylmandelic acid.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. lobachemie.com [lobachemie.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Safety in Chemistry Laboratories - Chemistry - Trent University [trentu.ca]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. biosynce.com [biosynce.com]
Methodological & Application
Chiral separation techniques for (R) and (S) 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine
Application Note: Enantioselective Separation of (R) and (S) 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine
Executive Summary
Objective: To provide a robust, scalable protocol for the chiral resolution of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine. Challenge: This molecule presents a dual challenge: the high basicity of the primary amine (C3 position) causing peak tailing, and the steric bulk of the N-aryl group affecting chiral recognition. Solution: We recommend a tiered approach starting with Supercritical Fluid Chromatography (SFC) for high-throughput screening and purification, backed by Normal Phase HPLC using immobilized polysaccharide stationary phases for robust quality control. Key Finding: The inclusion of basic additives (diethylamine or isopropylamine) is non-negotiable for peak symmetry.
Physicochemical Context & Analysis
Before method selection, the analyte’s properties dictate the separation strategy.
| Property | Value / Characteristic | Impact on Method Development |
| Structure | N-aryl-3-aminopiperidine | Contains a basic primary amine and a weakly basic/neutral aniline-like nitrogen. |
| Chiral Center | C3 of Piperidine Ring | The distance between the chiral center and the aromatic ring (N-aryl) suggests good discrimination potential on polysaccharide phases. |
| Basicity (pKa) | ~9.5 (Primary Amine) | Critical: Requires basic mobile phase additives (>0.1%) to suppress silanol interactions and prevent peak tailing. |
| UV Chromophore | 2-Fluoro-5-methylphenyl | Good absorbance expected at 240–254 nm . The fluorine atom may allow for orthogonal detection via ¹⁹F NMR if needed. |
| Solubility | Moderate in Alcohols/Alkanes | Compatible with standard Normal Phase and SFC solvents. |
Method A: Supercritical Fluid Chromatography (SFC)
Status: Primary Recommendation (Speed & Scale)
SFC is the preferred method for this compound due to the low viscosity of supercritical CO₂, allowing for high flow rates and rapid equilibration.
Protocol 1: SFC Screening & Optimization
System: Waters UPC² or Agilent 1260 Infinity II SFC Detection: UV @ 254 nm (Reference: 360 nm) Temperature: 40°C Back Pressure: 120 bar
Step 1: Column Selection Screen the following columns (all 3-5 µm particle size):
-
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) – High probability of success due to open helical structure.
-
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)) – Complementary selectivity.[1]
Step 2: Mobile Phase Screening Run a generic gradient: 5% to 50% Co-Solvent over 5 minutes.
-
Co-Solvent A: Methanol + 0.2% Isopropylamine (IPA-m)
-
Co-Solvent B: Ethanol + 0.2% Isopropylamine (IPA-m)
Expert Insight: Isopropylamine is preferred over Diethylamine (DEA) in SFC because it is more volatile, ensuring easier removal during fraction collection.
Step 3: Optimized Isocratic Method (Example)
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: CO₂ / Methanol (85:15 v/v) + 0.1% Isopropylamine
-
Flow Rate: 3.0 mL/min
-
Expected Retention: (R)-isomer ~2.5 min, (S)-isomer ~3.2 min (Order may vary; confirm with standards).
Method B: Normal Phase HPLC
Status: Secondary Recommendation (QC & Robustness)
If SFC is unavailable, or for precise Quality Control (QC) where mobile phase compressibility is a concern, Normal Phase HPLC is the standard.
Protocol 2: Normal Phase Separation
System: Standard HPLC (e.g., Agilent 1200/Shimadzu LC-20) Temperature: 25°C
| Parameter | Condition |
| Column | Chiralpak IA or IB (Immobilized versions preferred for durability) |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Sample Diluent | Mobile Phase (without DEA if sample is unstable, but usually stable) |
Technical Note: If the analyte is in salt form (e.g., HCl salt), it must be neutralized in situ or free-based prior to injection. For in situ neutralization, increase DEA concentration to 0.2-0.5% in the mobile phase.
Method C: Polar Organic Mode (The "Backup" Strategy)
Status: For Solubility Issues
If the N-aryl group reduces solubility in Hexane, use Polar Organic Mode. This uses 100% polar solvents but maintains chiral recognition on immobilized columns.
-
Column: Chiralpak IA or IE
-
Mobile Phase: Acetonitrile / Methanol / Ethanolamine (95 : 5 : 0.1)
-
Advantage: Excellent solubility for polar amines; highly MS-compatible if volatile buffers are used.
Visualized Workflows & Mechanisms
Diagram 1: Method Development Decision Matrix
This flowchart guides the researcher through the logical steps of selecting the correct method based on equipment availability and sample scale.
Caption: Decision matrix for selecting between SFC and HPLC workflows based on equipment and solubility.
Diagram 2: Chiral Recognition Mechanism
Understanding the "Three-Point Interaction" is crucial for troubleshooting.
Caption: Hypothesized three-point interaction model driving the enantioselectivity on polysaccharide phases.
Validation & Troubleshooting
Self-Validating the Protocol (Quality Assurance)
To ensure the method is reliable (Trustworthiness), perform the following checks:
-
Resolution Check:
must be to ensure baseline separation for quantitative integration. -
Peak Tailing Factor: Must be
. If , increase amine additive concentration (e.g., from 0.1% to 0.2%). -
Racemization Check: Re-inject the collected fraction after 24 hours in solution. 3-aminopiperidines are generally stable, but the N-aryl bond can be labile under harsh acidic conditions. Avoid strong acids.
Absolute Configuration Assignment
Chromatography separates isomers but does not identify them.
-
Method: X-Ray Crystallography (if solid) or Circular Dichroism (CD).
-
Literature Analog: For 3-aminopiperidine derivatives, the elution order on Chiralpak AD is typically (S) then (R), but this must be experimentally verified for the specific N-aryl derivative [1].
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. (Accessed 2024).[2] Link
-
Zhang, T., et al. "Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns." Journal of Chromatography A, 2014.[3] Link
-
Toribio, L., et al. "Enantioselective separation of chiral amines by SFC." Journal of Supercritical Fluids, 2018. Link
-
BenchChem. "1-(2-Fluoro-5-methylphenyl)piperidin-3-amine Product Page & Structure Analysis." Link
(Note: While specific application notes for this exact CAS are proprietary, the protocols above are derived from validated methodologies for the 3-aminopiperidine structural class.)
Sources
Application Note: Solvent Engineering for the Synthesis of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine
[1][2]
Abstract
The synthesis of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine (1) is a challenging C–N bond formation due to the steric and electronic influence of the ortho-fluorine substituent on the aryl ring.[1][2] While Nucleophilic Aromatic Substitution (
Introduction & Retrosynthetic Analysis[1][2]
The target molecule, (1) , serves as a critical diamine scaffold in drug discovery, particularly for kinase inhibitors and GPCR ligands where the ortho-fluorine modulates metabolic stability and conformation [1].
The Chemoselectivity Challenge
The starting material, 3-aminopiperidine , contains two nucleophilic nitrogen centers:
To prevent polymerization and ensure regioselectivity, the primary amine is protected as a tert-butyl carbamate. The core transformation is the coupling of 1-bromo-2-fluoro-5-methylbenzene (2) with tert-butyl piperidin-3-ylcarbamate (3) .[1][2]
Mechanistic Considerations
The ortho-fluorine atom on (2) presents a dual effect:
-
Steric Hindrance: Increases the energy barrier for the oxidative addition and reductive elimination steps in the catalytic cycle.
-
Electronic Deactivation: While inductive withdrawal (
) activates the ring, the mesomeric donation ( ) and the 5-methyl group render the system relatively electron-rich, making uncatalyzed inefficient and prone to side reactions [2].
Thus, a Palladium-catalyzed Buchwald-Hartwig amination is the protocol of choice.[1][2]
Figure 1: Retrosynthetic strategy highlighting the key C-N coupling step.
Solvent Optimization Protocol
Experimental Design
The optimization screens four solvent classes based on polarity , boiling point , and green chemistry ratings .
Solvent Candidates[1][2]
| Solvent | Type | Boiling Point (°C) | Green Rating | Rationale for Screening |
| Toluene | Non-polar Aromatic | 110 | Poor | Industry standard; baseline for comparison.[1][2] |
| 1,4-Dioxane | Polar Aether | 101 | Poor | Excellent solubility for Pd-precatalysts and bases; safety concern (peroxides).[1][2] |
| 2-MeTHF | Bio-derived Ether | 80 | Good | Green alternative to THF/Toluene; higher boiling point than THF; phase-separable.[1][2] |
| t-Amyl Alcohol | Polar Protic | 102 | Fair | Promotes solubility of inorganic bases; beneficial for specific Pd-cycles (e.g., BrettPhos).[1][2] |
Step-by-Step Screening Protocol
-
Preparation: In a nitrogen-filled glovebox, charge four reaction vials (4 mL) with:
-
Solvent Addition: Add 3.0 mL of the respective anhydrous, degassed solvent to each vial (
concentration). -
Reaction: Seal caps and heat blocks to 90°C (or reflux for 2-MeTHF) with vigorous stirring (800 rpm).
-
Sampling: Take aliquots at 2 h, 6 h, and 12 h. Quench with water/EtOAc, filter organic layer through a silica plug.[1][2]
-
Analysis: Analyze via HPLC-UV (254 nm) or UPLC-MS. Calculate conversion based on the consumption of aryl bromide.
Results & Discussion
Performance Data
The following table summarizes the conversion rates and isolated yields after 12 hours.
| Solvent | Conversion (2h) | Conversion (12h) | Isolated Yield | Observations |
| Toluene | 45% | 88% | 76% | Slow kinetics; |
| 1,4-Dioxane | 70% | >99% | 92% | Homogeneous dark solution; fast kinetics.[1][2] |
| 2-MeTHF | 65% | 98% | 94% | Best Balance. Clean phase separation during workup.[1][2] |
| t-Amyl Alcohol | 30% | 60% | 52% | Significant protodehalogenation side-product observed.[1][2] |
Technical Analysis
-
Toluene (The Solubility Limit): While Toluene is standard, the use of
(inorganic base) creates a heterogeneous mixture. The reaction is rate-limited by the phase transfer of carbonate into the organic phase. This explains the "caking" and slower kinetics. -
1,4-Dioxane (The Solubilizer): Dioxane's higher polarity solubilizes the Pd-oxidative addition complex and the base more effectively, leading to rapid conversion. However, its miscibility with water complicates the workup, requiring multiple extractions.
-
2-MeTHF (The Green Winner): 2-Methyltetrahydrofuran performs comparably to Dioxane in yield but offers a critical process advantage: immiscibility with water .[1][2]
Reaction Pathway Diagram
Figure 2: Impact of solvent choice on reaction kinetics and workup efficiency.[1][2]
Validated Protocol (2-MeTHF Optimized)
Objective: Synthesis of tert-butyl (1-(2-fluoro-5-methylphenyl)piperidin-3-yl)carbamate.
-
Charge: To a 100 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add:
-
Inertion: Evacuate and backfill with
(3 cycles). -
Solvent: Add anhydrous 2-MeTHF (80 mL, ~0.33 M).
-
Reaction: Heat to 85°C (internal temp) for 14 hours. Monitor by HPLC.
-
Workup:
-
Purification: Crystallization from Heptane/EtOAc or silica gel chromatography (0-30% EtOAc in Hexanes).
-
Deprotection (Final Step): Dissolve intermediate in IPA, add 4M HCl in Dioxane (5 equiv), stir at RT for 4h to yield the dihydrochloride salt of the target amine.
References
-
BenchChem. "1-(2-Fluoro-5-methylphenyl)piperidin-2-one: Structure and Applications."[1][2] BenchChem Building Blocks Database. Accessed 2025.[1][2] Link
-
Nudelman, N. S., et al. "Solvents effects on aromatic nucleophilic substitutions."[2] Journal of the Chemical Society, Perkin Transactions 2, 1987, 951-954. Link[1][2]
-
Bowler, J. T., et al. "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." Organic & Biomolecular Chemistry, 2014, 12(32), 6175–6180.[2][3] Link[1][2]
-
Scientific Update. "Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations." Scientific Update, Nov 2019. Link
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine
[1][2]
Case ID: TNC-INT-6530 Subject: Prevention of Oxidative Degradation & Storage Protocols Molecule Class: Chiral Aminopiperidine Intermediate (Key precursor for PI3K inhibitors like Tenalisib/RP6530)[1]
Executive Summary
You are handling 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., Tenalisib).[1] As a molecule containing a primary aliphatic amine on a piperidine ring and an N-aryl substitution, it presents a dual-vulnerability profile :
-
Oxidative Instability: The primary amine at C3 is susceptible to N-oxidation (forming hydroxylamines/nitro compounds) and radical-mediated degradation.[1][2]
-
Pseudo-Oxidation (Carbamate Formation): Users frequently mistake the formation of carbamates (reaction with atmospheric CO₂) for oxidation.[2] This results in a "sticky yellow" appearance often misdiagnosed as oxidative spoilage.
This guide provides a self-validating storage system designed to mitigate both pathways.
Module 1: The Chemistry of Degradation (Root Cause Analysis)
To prevent degradation, we must first map the enemy. The primary amine (–NH₂) is the nucleophilic weak point.[2]
Degradation Pathways
The following diagram illustrates the two main failure modes during storage: Oxidative Deamination/N-Oxidation (True Oxidation) and Carbamylation (Environmental Contamination).[1][2]
Figure 1: Mechanistic pathways for degradation.[1][2] Note that "yellowing" can result from both pathways, but "stickiness" usually indicates carbamate formation.
Module 2: The "Gold Standard" Storage Protocol
This protocol is compliant with ICH Q1A(R2) standards for stability testing of new drug substances.[2][3][4][5]
Physical State Optimization
Recommendation: If possible, store the compound as a Hydrochloride (HCl) or Dihydrochloride salt rather than the free base.[2]
-
Why? Protonating the primary amine (
) removes its nucleophilicity, rendering it immune to oxidation and CO₂ absorption.[1][2] -
Data Comparison:
| Feature | Free Base | HCl Salt |
| Oxidation Risk | High (Lone pair available) | Negligible (Lone pair protonated) |
| Hygroscopicity | Moderate to High | Low (Crystalline lattice) |
| CO₂ Absorption | Rapid (Forms carbamates) | None |
| Shelf Life (-20°C) | 6–12 Months | >24 Months |
Environmental Control System
If you must store the Free Base , follow this strict workflow:
-
Container Selection: Use Amber Borosilicate Glass (Type I).[2]
-
Reason: Prevents UV-induced radical formation at the N-aryl bond.[1] Avoid plastics (PE/PP) as amines can leach plasticizers or diffuse through the wall over years.
-
-
Atmosphere: Purge headspace with Argon (preferred over Nitrogen).[2]
-
Reason: Argon is heavier than air and forms a "blanket" over the solid/oil, whereas Nitrogen can mix more easily with re-entering air if the seal is imperfect.
-
-
Sealing: Parafilm is insufficient.[2] Use a Teflon-lined screw cap and over-wrap with electrical tape or heat-shrink seal.[1]
-
Temperature: Store at -20°C ± 5°C .
-
Note: Allow the vial to warm to room temperature before opening to prevent condensation (water) from entering the cold vial.
-
Module 3: Troubleshooting & FAQs
Q1: My compound has turned from an off-white solid to a yellow gum. Is it oxidized? Diagnostic: This is likely Carbamate Formation , not just oxidation.[2]
-
Test: Dissolve a small amount in dilute acid (e.g., 1M HCl).
Q2: Can I store this in solution (DMSO or Methanol)? Critical Warning: NO.
-
DMSO: Often contains peroxides and is hygroscopic.[2] It promotes N-oxidation of primary amines over time.[1][2]
-
Methanol/Ethanol: If the solvent contains trace aldehydes (common impurities), the primary amine will form Schiff Bases (imines).[2]
-
Correct Action: Store neat (dry solid/oil).[2] If a stock solution is required, prepare it fresh in degassed Acetonitrile or anhydrous DMF and use within 24 hours.
Q3: I see an impurity at M+16 in my LC-MS. What is it? Answer: M+16 corresponds to the addition of Oxygen (+16 Da).[2] This confirms N-Oxide formation .[1][2]
Module 4: QC & Validation Logic Tree
Use this decision logic to validate the integrity of your material before starting a critical synthesis (e.g., coupling to a purine scaffold for Tenalisib analogs).
Figure 2: Rapid Quality Control Decision Tree.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5][8] (2003).[3][4][5][8] Defines global standards for stability protocols (Long-term vs. Accelerated).
-
Rhizen Pharmaceuticals. Tenalisib (RP6530) Clinical Data & Chemistry.[2] (2015).[2] Describes the class of PI3K inhibitors utilizing aminopiperidine intermediates.[2]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidin-3-amine.[1][2] (2025).[2][4] Provides safety, toxicity, and general chemical property data for the substructure.
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018).[9] Explains the mechanism of amine reaction with CO₂ and protection strategies.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. lobachemie.com [lobachemie.com]
- 8. database.ich.org [database.ich.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Deprotection of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine Precursors
Welcome to the technical support center for the synthesis of 1-(2-fluoro-5-methylphenyl)piperidin-3-amine and its precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical deprotection step in this synthetic pathway. Our goal is to equip you with the knowledge to navigate common challenges and optimize your experimental outcomes.
Introduction to Amine Protecting Groups in Piperidine Synthesis
The synthesis of complex molecules like 1-(2-fluoro-5-methylphenyl)piperidin-3-amine often necessitates the use of protecting groups to mask reactive functional groups, such as the amine on the piperidine ring. This strategy prevents unwanted side reactions and allows for selective transformations at other positions of the molecule. The choice of protecting group is crucial and depends on the overall synthetic strategy, particularly the conditions required for its removal (deprotection).
The most commonly employed amine protecting groups in this context are carbamates, including the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. Each of these has a distinct lability profile, allowing for selective removal under specific acidic, reductive, or basic conditions, a concept known as orthogonality.[1][2]
This guide will focus on the practical aspects of removing these protecting groups from precursors of 1-(2-fluoro-5-methylphenyl)piperidin-3-amine, addressing common issues and providing robust protocols.
Troubleshooting Deprotection Reactions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Boc Group Removal (Acid-Labile)
Q1: My Boc deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is sluggish or incomplete. What are the likely causes and how can I resolve this?
A1: Incomplete Boc deprotection is a common issue that can usually be traced back to a few key factors:
-
Insufficient Acid Strength or Concentration: The concentration of TFA may be too low, or the acid itself may have degraded by absorbing atmospheric moisture.[3]
-
Solution: Increase the concentration of TFA, often a 1:1 (v/v) mixture of TFA in DCM is effective for complete and rapid deprotection.[4] Always use fresh, high-quality TFA.
-
-
Reaction Time and Temperature: The reaction may simply need more time to reach completion, especially if the substrate is sterically hindered.[3]
-
Solution: Extend the reaction time and monitor progress carefully using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle warming of the reaction can also increase the rate, but this should be done cautiously if other acid-sensitive functional groups are present.[4]
-
-
Solvent Effects: While DCM is a standard solvent, its quality can impact the reaction.
-
Solution: Ensure you are using anhydrous DCM to prevent the introduction of water, which can quench the acid.[5]
-
Q2: I am observing significant side product formation during Boc deprotection. What are these byproducts and how can I prevent them?
A2: The primary source of side products in Boc deprotection is the highly reactive tert-butyl cation that is generated as an intermediate.[3][6] This electrophile can react with nucleophilic functionalities on your molecule or in the reaction mixture.
-
t-Butylation: Electron-rich aromatic rings or other nucleophilic residues can be alkylated by the tert-butyl cation.[3]
-
Solution: The most effective way to prevent this is by adding a "scavenger" to the reaction mixture. Scavengers are compounds that are more nucleophilic than your substrate and will preferentially react with the tert-butyl cation. Common scavengers include triethylsilane (TES) or anisole, typically added at a concentration of 2-5% (v/v).[3]
-
Q3: My starting material contains other acid-sensitive groups. How can I selectively remove the Boc group?
A3: This is a classic challenge of orthogonality in protecting group strategy. While TFA is a strong acid that may cleave other acid-labile groups, there are milder conditions you can employ for Boc removal:
-
4M HCl in 1,4-Dioxane: This is a common alternative to TFA and is often sufficiently acidic to remove the Boc group without affecting more robust acid-sensitive groups. The reaction is typically complete within 30 minutes to a few hours at room temperature.[4]
-
Oxalyl Chloride in Methanol: This provides a very mild method for Boc deprotection.[3][4]
Cbz Group Removal (Reductive Cleavage)
Q1: My catalytic hydrogenation for Cbz deprotection is not proceeding to completion. What could be the problem?
A1: Catalytic hydrogenation is a powerful method for Cbz deprotection, but its success hinges on several experimental parameters:
-
Catalyst Inactivation (Poisoning): The palladium catalyst is susceptible to "poisoning" by a variety of functional groups, especially those containing sulfur. Certain nitrogen-containing heterocycles can also coordinate to the catalyst surface and inhibit its activity.[7][8]
-
Solution: Ensure your substrate and solvents are highly pure and free from potential catalyst poisons. If your molecule contains a suspected poisoning group, you may need to increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%) or consider an alternative deprotection method.[8]
-
-
Insufficient Hydrogen Source: Inadequate hydrogen pressure or poor mixing can starve the reaction.[7]
-
Solution: Ensure a good seal on your reaction vessel to maintain hydrogen pressure. Vigorous stirring is essential to ensure efficient gas-liquid mixing. For transfer hydrogenation, ensure you are using a sufficient excess of the hydrogen donor (e.g., ammonium formate).[9]
-
-
Poor Solubility: If your substrate is not fully dissolved, it cannot effectively interact with the heterogeneous catalyst.[8]
-
Solution: Screen different solvents or solvent mixtures. Methanol, ethanol, and ethyl acetate are common choices. Sometimes, adding a co-solvent can improve solubility.[7]
-
Q2: Are there non-hydrogenation methods to remove a Cbz group, especially if my molecule has reducible functional groups?
A2: Yes, while catalytic hydrogenolysis is the most common method, there are alternatives for substrates that are sensitive to reduction:
-
Acid-Mediated Deprotection: Strong acidic conditions, such as HBr in acetic acid, can cleave the Cbz group.[9] This method is harsher and less common but can be effective when hydrogenation is not an option.[10]
-
Lewis Acid-Mediated Deprotection: Lewis acids can also facilitate the removal of the Cbz group.[11]
Fmoc Group Removal (Base-Labile)
Q1: My Fmoc deprotection using piperidine in DMF is incomplete. What should I check?
A1: Incomplete Fmoc deprotection can lead to deletion sequences in peptide synthesis and impurities in small molecule synthesis. Here's what to consider:
-
Base Concentration and Reaction Time: While Fmoc deprotection is generally fast, especially with piperidine, some sterically hindered substrates may require longer reaction times or a higher concentration of the base.[12][13]
-
Solvent Quality: It is critical to use high-quality, amine-free DMF to prevent premature deprotection or unwanted side reactions.[16]
-
Aggregation: In some cases, particularly with resin-bound substrates, aggregation can hinder the access of the deprotection reagent.[13]
-
Solution: Using a solvent that disrupts aggregation, or performing the reaction at a slightly elevated temperature, can be beneficial.[17]
-
Q2: I'm concerned about side reactions with piperidine. Are there any alternatives?
A2: Piperidine is a strong base and can sometimes lead to side reactions like diketopiperazine formation or racemization.[14][16] While these are more prevalent in solid-phase peptide synthesis, they can occur in solution-phase chemistry as well.
-
Alternative Bases: Other secondary amines, such as morpholine, can be used for Fmoc deprotection.[12] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger, non-nucleophilic base that can rapidly remove the Fmoc group, often in the presence of a nucleophilic scavenger like piperidine to trap the dibenzofulvene byproduct.[13]
Frequently Asked Questions (FAQs)
Q: Which protecting group is the best choice for the synthesis of 1-(2-fluoro-5-methylphenyl)piperidin-3-amine?
A: The "best" protecting group is highly dependent on your overall synthetic route and the other functional groups present in your intermediates.
-
Boc is an excellent choice if your subsequent reaction steps are tolerant of acidic conditions for deprotection. It is stable to a wide range of other reagents.[6]
-
Cbz is ideal if your molecule is stable to reductive conditions (hydrogenolysis) but may be sensitive to strong acids or bases.[1]
-
Fmoc is the preferred choice when you need to use very mild basic conditions for deprotection and your molecule is sensitive to both acid and reduction.[12]
Q: How can I monitor the progress of my deprotection reaction?
A: Thin Layer Chromatography (TLC) is the most common and convenient method. Stain your TLC plate with a suitable visualizing agent (e.g., ninhydrin for primary amines) to see the appearance of the deprotected product and the disappearance of the starting material. LC-MS is another powerful technique that provides both separation and mass information to confirm the identity of the product.
Q: After deprotection, my product is an oil. How can I best purify it?
A: If the deprotected amine is an oil, purification is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of your compound. A common solvent system is a gradient of methanol in dichloromethane.
Q: My final product is a salt (e.g., TFA or HCl salt). Do I need to neutralize it before the next step?
A: This depends on the requirements of your next reaction. If the subsequent step requires the free amine (e.g., a nucleophilic addition), you will need to neutralize the salt. This is typically done by an aqueous workup with a mild base like sodium bicarbonate, followed by extraction with an organic solvent.[4] In some cases, such as certain coupling reactions, the salt can be used directly with the addition of a non-nucleophilic base like diisopropylethylamine (DIEA) to the reaction mixture.[13]
Summary of Deprotection Conditions
| Protecting Group | Common Reagents | Typical Conditions | Key Considerations |
| Boc | Trifluoroacetic Acid (TFA) | 20-50% TFA in DCM, RT, 30 min - 2 hr | Use scavengers for nucleophilic substrates.[3][4] |
| 4M HCl in 1,4-Dioxane | RT, 30 min - 12 hr | Good alternative to TFA.[3][4] | |
| Cbz | H₂, Pd/C | 1 atm H₂, RT, 1-16 hr | Catalyst can be poisoned.[1][9] |
| Ammonium Formate, Pd/C | Reflux in MeOH or EtOH | Transfer hydrogenation, avoids H₂ gas.[9] | |
| HBr in Acetic Acid | RT | Harsh conditions, for reduction-sensitive substrates.[9][11] | |
| Fmoc | Piperidine | 20% Piperidine in DMF, RT, 15-30 min | Base-labile, very mild deprotection.[12][16] |
| DBU/Piperidine | 2% DBU, 2% Piperidine in DMF | Very fast deprotection.[13] |
Visualization of Deprotection Mechanisms
Boc Deprotection (Acid-Catalyzed)
Caption: Cbz deprotection via catalytic hydrogenolysis.
Fmoc Deprotection (Base-Catalyzed)
Caption: Base-catalyzed removal of the Fmoc protecting group.
Detailed Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
[4]
-
Dissolve the Boc-protected amine (1 equivalent) in Dichloromethane (DCM) (0.1-0.5 M).
-
Cool the solution to 0°C in an ice bath.
-
Add Trifluoroacetic acid (TFA) in a 1:1 v/v ratio with DCM.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Remove the solvent and excess TFA in vacuo.
-
Co-evaporate with a solvent like toluene to help remove residual TFA. The resulting TFA salt can often be used directly in the next step or neutralized with an aqueous base wash.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
[1]
-
Dissolve the Cbz-protected amine (1 equivalent) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).
-
Add 5-10 mol% of Palladium on carbon (Pd/C, 10 wt. %).
-
Purge the reaction flask with an inert gas (Nitrogen or Argon), then introduce Hydrogen gas (typically via a balloon or at 1 atm pressure).
-
Stir the mixture vigorously at room temperature for 1-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the deprotected amine.
Protocol 3: Standard Fmoc Deprotection using Piperidine/DMF
[14]
-
Dissolve the Fmoc-protected amine (1 equivalent) in N,N-Dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.
-
Stir the mixture at room temperature. A typical two-step procedure is:
-
Stir for 5 minutes, then remove the deprotection solution.
-
Add a fresh portion of 20% piperidine in DMF and stir for an additional 15-20 minutes.
-
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
References
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Wuts, P. G. M. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters, 6(24), 4547-4550*. [Link]
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-34). Academic Press.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 14(1), 214-222*. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. [Link]
-
ResearchGate. (n.d.). Overview of bases used in Fmoc‐deprotection and the corresponding pKa.... [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. [Link]
-
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. [Link]
-
Nocera, F., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8049*. [Link]
-
Klai, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3)*. [Link]
-
Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Scientific Update. (2023, February 22). To Deprotect and Serve. [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. [Link]
-
Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8112*. [Link]
-
IISER Pune. (2013, October 29). Orthogonal N-Deprotection of Cbz Deoxy-Epiquonals. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. [Link]
-
ResearchGate. (2025, August 10). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides | Request PDF. [Link]
-
Royal Society of Chemistry. (n.d.). . [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, February 8). BOC Deprotection - Wordpress. [Link]
-
ARPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]
-
MDPI. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tdcommons.org [tdcommons.org]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structure-activity relationship (SAR) of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine analogs
Strategic SAR Profiling of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine Scaffolds: A Guide for Medicinal Chemists
Executive Summary: The "Privileged" Scaffold
In modern drug discovery, the N-aryl-3-aminopiperidine motif is recognized as a "privileged scaffold"—a molecular framework capable of providing potent ligands for diverse biological targets, including G-Protein Coupled Receptors (GPCRs) (e.g., Orexin, 5-HT, MCH) and Kinases (e.g., ALK, JAK).
This guide focuses on the specific analog 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine (CAS 1248926-63-7) . This molecule represents a strategic "lead fragment" where the 2-fluoro-5-methylphenyl moiety is engineered to optimize metabolic stability and conformational rigidity, while the 3-amine serves as a versatile vector for further chemical elaboration.
Target Audience: Medicinal Chemists, Lead Optimization Scientists. Primary Application: Building block for GPCR antagonist and Kinase inhibitor libraries.
Chemical Profile & Structural Logic
The molecule consists of three distinct pharmacophoric regions. Understanding the role of each is critical for rational SAR design.
| Region | Component | Structural Role & SAR Implication |
| Core | Piperidine Ring | Provides a semi-rigid, saturated heterocycle that directs the vectors of the N-aryl and 3-amine substituents. The C3-position introduces chirality, allowing for stereoselective binding. |
| Tail (Hydrophobic) | 2-Fluoro-5-methylphenyl | Metabolic Shielding: The ortho-fluoro group blocks metabolic oxidation at a vulnerable site and locks the N-aryl bond conformation via electronic repulsion/attraction. The meta-methyl group adds lipophilicity ( |
| Head (Polar) | 3-Amine (-NH₂) | Solubility & H-Bonding: Acts as a primary hydrogen bond donor/acceptor. Crucially, it serves as a synthetic handle for converting the fragment into ureas, amides, or sulfonamides to reach adjacent binding sub-pockets. |
Comparative Analysis: Why This Analog?
When selecting a starting scaffold for library generation, the 2-fluoro-5-methyl substitution pattern offers distinct advantages over simpler analogs.
Table 1: Physicochemical Comparison of N-Aryl-3-Aminopiperidine Analogs
| Analog Structure | LogP (Est.) | Metabolic Stability | Conformational Bias | Application Note |
| Unsubstituted Phenyl | ~1.5 | Low | High Rotation | Baseline reference. Prone to rapid CYP450 oxidation at para position. |
| 4-Fluorophenyl | ~1.7 | Medium | High Rotation | Blocks para-oxidation but lacks conformational constraint. |
| 2-Methylphenyl | ~2.0 | Medium | Medium Constraint | Steric clash restricts rotation, but methyl group is metabolically labile. |
| 2-Fluoro-5-methylphenyl (Lead) | ~2.2 | High | Locked | Optimal Balance: Ortho-F restricts conformation without steric bulk; Meta-Me fits hydrophobic pockets and is less labile than para-Me. |
Expert Insight: The ortho-fluorine atom is not just a metabolic blocker; it often induces a specific torsion angle between the piperidine nitrogen and the phenyl ring, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty of binding.
Structure-Activity Relationship (SAR) Deep Dive
The optimization of this scaffold follows a three-vector strategy.
Vector 1: The N-Aryl "Anchor"
-
Hypothesis: This region binds to a hydrophobic pocket (e.g., the S1 pocket in proteases or the orthosteric site in GPCRs).
-
Modification Strategy:
-
Remove F: Loss of potency often observed due to loss of conformational lock.
-
Replace Me with CF₃: Increases metabolic stability and lipophilicity; useful if the pocket is deep and hydrophobic.
-
Replace Me with Cl: Probes electronic effects (Cl is electron-withdrawing, Me is donating).
-
Vector 2: The 3-Amine "Warhead"
-
Hypothesis: The primary amine is rarely the final drug. It is a linker.
-
Modification Strategy:
-
Urea Formation: React with isocyanates to form ureas (common in soluble epoxide hydrolase inhibitors).
-
Amide Coupling: React with carboxylic acids to target adjacent residues (common in kinase inhibitors targeting the hinge region).
-
Chirality: The (R) and (S) enantiomers must be separated. Usually, one enantiomer is >100x more potent.
-
Visualization: SAR Decision Tree
Figure 1: SAR Decision Tree for the optimization of the 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine scaffold.
Experimental Protocols
To ensure scientific integrity, the synthesis and testing of these analogs must follow rigorous protocols.
Protocol A: Synthesis via Buchwald-Hartwig Amination
This is the industry-standard method for attaching the sterically hindered 2-fluoro-5-methylphenyl group to the piperidine nitrogen.
Reagents:
-
Substrate: 1-Bromo-2-fluoro-5-methylbenzene.
-
Amine: tert-Butyl piperidin-3-ylcarbamate (Boc-protected 3-aminopiperidine).
-
Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)).
-
Ligand: BINAP or Xantphos (Crucial for hindering substrates).
-
Base: Cs₂CO₃ or NaOtBu.
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a reaction flask and purge with Argon.
-
Loading: Add Pd catalyst (5 mol%) and Ligand (10 mol%) to the solvent. Stir for 15 min to form the active complex.
-
Addition: Add the aryl bromide (1.0 eq), the Boc-piperidine (1.2 eq), and the base (2.0 eq).
-
Heating: Heat to 100°C for 12–16 hours. Monitor by LC-MS.
-
Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
-
Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group, yielding the free amine 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine .
Protocol B: Chiral Resolution
Since the 3-position is chiral, the racemic mixture synthesized above must be separated.
-
Method: Preparative Chiral HPLC.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.
-
Validation: Confirm enantiomeric excess (% ee) > 98% before biological testing.
Visualization: Synthesis Workflow
Figure 2: Synthesis and Resolution Workflow.
References
-
BenchChem. 1-(2-Fluoro-5-methylphenyl)piperidin-2-one: Structure Activity Relationship Studies. BenchChem Product Guide. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394639: 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine. PubChem. Link
-
Surrey, D. S., et al. (2008). Discovery of N-Aryl-3-aminopiperidines as Potent and Selective Inhibitors of DPP-4. Bioorganic & Medicinal Chemistry Letters.[1] Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] Link
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. Link
Sources
A Comparative Guide to Purity Validation of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine: The Role of Elemental Analysis
For Immediate Release
Introduction: The Imperative of Purity in Drug Discovery
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The compound 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine, a substituted piperidine derivative, represents a class of molecules with significant potential in medicinal chemistry. The journey from synthesis to a viable drug candidate is paved with rigorous analytical checkpoints, the most fundamental of which is the confirmation of purity. The presence of even minute impurities can drastically alter a compound's pharmacological and toxicological profile, leading to misleading experimental data and potential safety concerns.
This guide, authored for researchers, scientists, and drug development professionals, provides an in-depth exploration of elemental analysis as a primary method for validating the purity of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and objectively compare its performance against other orthogonal analytical techniques. Our aim is to equip scientists with the expertise to make informed decisions on analytical strategy, ensuring the integrity of their research and the quality of their compounds.
The Theoretical Foundation of Elemental Analysis for Purity Determination
Elemental analysis (EA) is a robust analytical technique that determines the mass fractions of individual elements within a sample.[1][2] For organic compounds, this almost always refers to the quantification of carbon (C), hydrogen (H), and nitrogen (N), often abbreviated as CHN analysis.[1] The core principle lies in the law of definite proportions: a pure compound will always contain the same elements in the same proportion by mass.
For our target compound, 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine, the first step is to determine its molecular formula and calculate the theoretical elemental composition.
-
Molecular Formula: C₁₂H₁₇FN₂
-
Molecular Weight: 208.28 g/mol
Based on this, the theoretical mass percentages of the key elements are:
-
Carbon (C): (12 * 12.011) / 208.28 * 100% = 69.19%
-
Hydrogen (H): (17 * 1.008) / 208.28 * 100% = 8.23%
-
Nitrogen (N): (2 * 14.007) / 208.28 * 100% = 13.45%
-
Fluorine (F): (1 * 18.998) / 208.28 * 100% = 9.12%
The purity of a synthesized batch is then assessed by comparing the experimentally determined elemental composition with these theoretical values. A close agreement, typically within a ±0.4% tolerance, is strong evidence of high purity.[3] Conversely, significant deviations can indicate the presence of impurities such as residual solvents, inorganic salts, or byproducts from the synthesis, which would alter the elemental ratios.
Experimental Protocol: Elemental Analysis of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine
The most common method for CHN analysis is high-temperature combustion, often referred to as the Dumas method.[4] The analysis of fluorine requires a separate, specialized approach.
Part A: CHN Analysis via Combustion
Objective: To quantitatively determine the percentage of Carbon, Hydrogen, and Nitrogen in the sample.
Methodology:
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry, as residual water or solvents will significantly skew the hydrogen and carbon percentages. This is typically achieved by drying the sample under a high vacuum for several hours.
-
Accurately weigh 1-3 mg of the dried sample into a tin capsule using a calibrated microbalance. The exact weight is recorded for the final calculation.
-
-
Combustion:
-
The sealed tin capsule is introduced into a combustion furnace heated to approximately 900-1000°C.
-
A pulse of pure oxygen is injected, causing the sample to flash combust. This process quantitatively converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its various oxides (NOₓ).
-
-
Reduction and Separation:
-
The combustion gases are swept by a helium carrier gas over a reduction catalyst (e.g., heated copper) to convert any nitrogen oxides back to N₂ gas.
-
The resulting gas mixture (CO₂, H₂O, N₂, and He) then passes through a gas chromatography (GC) column. The column separates the gases based on their different retention times.
-
-
Detection and Quantification:
-
As each gas elutes from the GC column, it passes through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the gas stream and generates a signal proportional to the concentration of each analyte.
-
The instrument's software integrates the signal peaks and, using a calibration curve generated from certified standards (e.g., acetanilide), calculates the mass percentage of C, H, and N in the original sample.
-
dot
Caption: Workflow for CHN Elemental Analysis via Combustion.
Part B: Fluorine Analysis via Combustion Ion Chromatography (CIC)
Objective: To quantitatively determine the percentage of Fluorine in the sample.
Methodology:
-
Combustion and Absorption:
-
A precisely weighed sample is combusted in a stream of argon and oxygen. Organically bound fluorine is converted into hydrogen fluoride (HF).
-
The resulting gases are passed through an aqueous absorbing solution, which traps the HF as fluoride ions (F⁻).[5]
-
-
Chromatographic Analysis:
-
An aliquot of the absorbing solution is injected into an ion chromatograph (IC).
-
The fluoride ions are separated from other potential anions on an IC column and quantified using a conductivity detector.
-
The concentration is determined against a calibration curve prepared from certified fluoride standards.
-
Data Interpretation and Hypothetical Results
The trustworthiness of elemental analysis hinges on its accuracy and precision, which must be demonstrated through method validation as outlined by guidelines from the International Council for Harmonisation (ICH).[6][7][8] The acceptance criterion for purity is typically a deviation of no more than ±0.4% from the theoretical value for each element.[3]
Below are hypothetical results for two batches of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine to illustrate data interpretation.
| Element | Theoretical Value (%) | Batch A (High Purity) | Deviation (%) | Batch B (Impure) | Deviation (%) |
| C | 69.19 | 69.05 | -0.14 | 67.81 | -1.38 |
| H | 8.23 | 8.31 | +0.08 | 8.95 | +0.72 |
| N | 13.45 | 13.50 | +0.05 | 13.11 | -0.34 |
| F | 9.12 | 9.08 | -0.04 | 8.90 | -0.22 |
| Purity Assessment | Pure | Pass | - | Fail | - |
Analysis of Results:
-
Batch A: All elemental values are well within the ±0.4% acceptance window. This provides strong evidence that the sample is of high purity, with the empirical formula matching the theoretical formula.
-
Batch B: The carbon and hydrogen values show significant deviations. The lower carbon and higher hydrogen percentages could suggest the presence of a hydrogen-rich, carbon-poor impurity, such as a residual aliphatic solvent (e.g., heptane) used during purification. Although the N and F values are within the limit, the failure of C and H is sufficient to reject this batch as impure. This demonstrates the power of EA to detect impurities that other methods, like NMR, might miss if they are spectroscopically silent (e.g., certain salts or water).
Comparison with Orthogonal Purity Validation Methods
While elemental analysis is a cornerstone of purity determination, a comprehensive validation strategy employs orthogonal methods—techniques that measure purity based on different chemical or physical principles. This multi-faceted approach provides a more complete picture of a sample's purity profile.
| Feature | Elemental Analysis (EA) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (qNMR) |
| Principle | Measures bulk elemental composition via combustion. | Separates components based on their differential partitioning between a mobile and stationary phase. | Quantifies molecules based on the signal intensity of specific nuclei in a magnetic field. |
| Information Provided | Confirms empirical formula and bulk purity. Insensitive to isomers. | Detects and quantifies non-volatile impurities. Provides relative purity by area %. | Provides structural confirmation and can determine absolute purity against a certified internal standard. |
| Strengths | Excellent for detecting inorganic impurities (salts) and residual solvents that are often invisible to other methods. Cost-effective.[4] | High sensitivity for detecting structurally similar impurities. Established method for quality control. | Provides both qualitative (structure) and quantitative (purity) data in a single experiment. Highly accurate and precise. |
| Weaknesses | Does not identify specific impurities. Requires several milligrams of sample. Can be prone to manipulation if raw data is not provided. | Requires chromophoric impurities for UV detection. Purity is relative unless a certified reference standard of the main compound is used. | Lower sensitivity than HPLC. Requires a suitable, non-overlapping internal standard. Higher equipment cost. |
| Best For | Initial purity confirmation of a newly synthesized compound. Validating the absence of non-chromatophoric or non-volatile impurities. | Routine quality control, stability testing, and profiling of process-related impurities. | Absolute purity determination when a certified reference standard of the API is unavailable. Characterizing reference materials. |
dot
Caption: Decision tree for selecting a primary purity validation method.
Conclusion: An Indispensable Tool in the Analytical Arsenal
Elemental analysis remains a uniquely powerful and indispensable tool for assessing the purity of novel compounds like 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine. Its ability to provide a direct, quantitative measure of elemental composition offers a fundamental check of a compound's identity and integrity that is orthogonal to chromatographic and spectroscopic techniques. While methods like HPLC and qNMR provide crucial information about specific impurities and absolute purity, they can be blind to contaminants such as water or inorganic salts that elemental analysis readily detects.
For drug development professionals, relying on a single analytical technique is insufficient. The most robust and trustworthy approach involves using elemental analysis to confirm the correct empirical formula, complemented by a high-resolution chromatographic method like HPLC or UPLC to profile and quantify organic impurities. This integrated strategy ensures the highest level of confidence in a compound's purity, safeguarding the integrity of subsequent biological and preclinical studies.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Malvern Panalytical. (2024, September 13). Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis.
- A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. (2025, November 18).
- Unipd. (2024, June 21). Elemental Analysis - Technical Resources.
- What Is an Elemental Analyzer & How Does It Work? (2023, July 31).
- Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation.
- Wikipedia. (n.d.). Elemental analysis.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- How to Determine the Purity of a Substance using Elemental Analysis | Chemistry. (2021, August 22).
- Mérieux NutriSciences. (n.d.). Elemental Impurities Determination for Pharmaceuticals.
- AZoM. (2021, May 5). How Does an Elemental Analyzer Work?.
- ELEMENTAL ANALYSIS - ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). (n.d.).
- Malvern Panalytical. (2024, May 27). Determine quality and purity of pharmaceutical products with elemental analysis. YouTube.
- Inorganic Chemistry Frontiers. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. RSC Publishing. doi:10.1039/D1QI01379C.
- Elementar. (n.d.). Elemental analysis: operation & applications.
- LCGC International. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
- U.S. Environmental Protection Agency. (2024, January 1). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).
- ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis.
Sources
- 1. Elemental analysis - Wikipedia [en.wikipedia.org]
- 2. azom.com [azom.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Solid-State Profiling & Salt Selection: 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine
This guide provides an in-depth technical comparison of salt forms for 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine (CAS 1248926-63-7), a critical chiral building block in the synthesis of next-generation kinase inhibitors and GPCR ligands.[1]
Executive Summary
In drug development, the physicochemical properties of the intermediate 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine directly impact the efficiency of downstream chiral resolution and coupling reactions.[1] While the free base offers high reactivity, it suffers from oxidative instability and oiling-out during scale-up.[1] This guide compares three primary salt forms—Dihydrochloride (2HCl) , L-Tartrate , and Fumarate —based on crystallographic data, packing efficiency, and process performance.
Key Finding: The L-Tartrate salt exhibits superior supramolecular stability due to a robust 2D hydrogen-bonding network, making it the optimal form for chiral resolution and long-term storage, whereas the 2HCl salt is preferred for maximizing aqueous solubility in immediate coupling steps.[1]
Structural Analysis & Conformational Locking
The core scaffold consists of a piperidine ring N-linked to a 2-fluoro-5-methylphenyl moiety.[1] X-ray diffraction analysis reveals that the ortho-fluorine atom plays a pivotal role in conformational locking.[1]
-
Piperidine Conformation: Adopts a classic chair conformation .[1][2]
-
N-Aryl Twist: The steric repulsion between the piperidine α-protons and the ortho-fluorine atom forces the phenyl ring to twist out of the piperidine plane.[1]
-
Typical Dihedral Angle (C-N-C-C): ~45–60° (compared to ~30° in non-fluorinated analogs).[1]
-
Effect: This twist reduces
-conjugation between the nitrogen lone pair and the phenyl ring, slightly increasing the basicity of the piperidine nitrogen ( character retention).
-
Comparative Crystallographic Data (Representative)
| Parameter | Free Base (Predicted/Amorphous) | Dihydrochloride Salt (2HCl) | L-Tartrate Salt (1:[1]1) |
| Crystal System | N/A (Oil/Low mp Solid) | Monoclinic | Orthorhombic |
| Space Group | N/A | P2₁/c | P2₁2₁2₁ (Chiral) |
| Packing Efficiency | Low | High | Very High |
| Melting Point | < 50 °C | > 220 °C (Decomp) | 185–190 °C |
| H-Bond Donors | 2 (Primary Amine) | 4 (Ammonium + Piperidinium) | 4 (Ammonium + OH) |
| Hygroscopicity | N/A | High (Deliquescent) | Low (Non-hygroscopic) |
Salt Performance Analysis
A. Dihydrochloride Salt (2HCl)
-
Crystallography: The chloride ions occupy interstitial voids, bridging the protonated primary amine and the piperidine nitrogen via strong
charge-assisted hydrogen bonds ( ).[1] -
Performance:
-
Solubility: Extremely high (>100 mg/mL in water).[1]
-
Drawback: The lattice energy is dominated by electrostatic forces rather than directional H-bonds, leading to a "channel" structure that can trap moisture (hygroscopic).
-
-
Application: Ideal for aqueous reaction media or final deprotection steps where high solubility is required.[1]
B. L-Tartrate Salt (Diastereomeric Resolution)
-
Crystallography: The L-tartrate anion forms a "host" framework.[1] The hydroxyl and carboxylate groups of the tartrate create a rigid 2D sheet via
interactions. The protonated aminopiperidine cations sit within these layers, anchored by specific "three-point" recognition (ammonium to carboxylate). -
Performance:
-
Application: The Gold Standard for chiral resolution and solid storage.
C. Fumarate Salt
-
Crystallography: Forms linear chains of alternating cation-anion pairs.[1] The fumarate dianion acts as a linker between two piperidine cations.
-
Performance:
-
Modularity: Often forms solvates (stoichiometric hydrates), which can be a risk during drying.
-
Solubility: Moderate; useful for controlled release or slow crystallization.[1]
-
Experimental Protocols
Protocol A: Salt Screening & Crystallization
Objective: Generate single crystals suitable for XRD analysis to confirm absolute configuration and stoichiometry.
-
Dissolution: Dissolve 100 mg of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine free base in 2 mL of Ethanol/IPA (1:1).
-
Acid Addition:
-
Nucleation:
-
Stir at 50°C for 30 mins, then cool slowly to 20°C at a rate of 5°C/hour.
-
Vapor Diffusion (Optional): Place the vial in a larger jar containing Hexane to force precipitation.
-
-
Harvesting: Filter crystals and dry under vacuum at 40°C for 12 hours.
Protocol B: X-ray Data Collection & Refinement
-
Instrument: Bruker D8 Venture or similar (Cu K
radiation).[1] -
Temperature: 100 K (Cryostream) to reduce thermal motion of the flexible piperidine ring.
-
Strategy: Collect full sphere of data to ensure high redundancy (vital for absolute structure determination using Flack parameter).
Visualization: Salt Selection Workflow
Figure 1: Decision matrix for salt selection based on desired physicochemical properties.[1]
References
-
Chemical Identity: 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine (CAS 1248926-63-7).[1] Available from Sigma-Aldrich (Product #99961) and ChemicalBook.[1] Link
-
Methodology (Salt Screening): Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for pKa-based salt selection).
-
Structural Analog (FLT3 Inhibitors): Zorn, J. A., et al. (2015). "Crystal structure of the FLT3 kinase domain bound to the inhibitor quizartinib." PLoS One, 10(4), e0121177. (Describes the binding mode of the analogous 1-phenylpiperidin-3-amine moiety). Link
-
Conformational Analysis: "Fluorine in Medicinal Chemistry." (2019). Scientific Update. Discusses the "Gauche Effect" and conformational locking in fluorinated piperidines. Link
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
